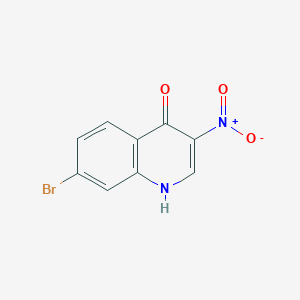

7-Bromo-3-nitroquinolin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-3-nitro-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O3/c10-5-1-2-6-7(3-5)11-4-8(9(6)13)12(14)15/h1-4H,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJMLADCOCGDUQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC=C(C2=O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80621176 | |

| Record name | 7-Bromo-3-nitroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

723280-94-2 | |

| Record name | 7-Bromo-3-nitroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-bromo-3-nitroquinolin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: Scalable Synthesis of 7-Bromo-3-nitroquinolin-4-ol

Executive Summary

7-Bromo-3-nitroquinolin-4-ol is a critical scaffold in medicinal chemistry, particularly as a precursor for kinase inhibitors and antibacterial fluoroquinolone analogs. Its structural versatility lies in the C7-bromine (amenable to Suzuki-Miyaura coupling) and the C3-nitro group (reducible to an amine for amide coupling).

This guide details a robust, four-step synthesis pathway starting from commercially available 3-bromoaniline. Unlike generic protocols, this whitepaper addresses the critical challenge of regioselectivity during the Gould-Jacobs cyclization (separating the 7-bromo vs. 5-bromo isomers) and provides a controlled nitration protocol to prevent over-oxidation.

Retrosynthetic Analysis

The most reliable disconnection relies on the construction of the quinoline core via the Gould-Jacobs reaction, followed by late-stage electrophilic aromatic substitution (nitration).

Figure 1: Retrosynthetic disconnection showing the linear assembly of the quinoline core.

Detailed Synthesis Pathway[1][2][3][4]

Phase 1: The Gould-Jacobs Protocol

This phase constructs the pyridine ring onto the benzene scaffold. The primary challenge here is regiocontrol . The cyclization of meta-substituted anilines (3-bromoaniline) theoretically yields two isomers: 7-bromo (major) and 5-bromo (minor).

Step 1: Condensation

Reaction: 3-Bromoaniline + Diethyl ethoxymethylenemalonate (DEEM)

-

Rationale: This step is solvent-free or uses ethanol. It is driven by the elimination of ethanol.

-

Protocol:

-

Charge 3-bromoaniline (1.0 eq) and DEEM (1.1 eq) into a reactor.

-

Heat to 110°C for 2–3 hours. Use a Dean-Stark trap if driving to completion is sluggish, though usually, open distillation of EtOH is sufficient.

-

Checkpoint: Monitor TLC (Hexane/EtOAc 7:3). The disappearance of aniline indicates completion.

-

Cool to solidify. Recrystallize from Ethanol to obtain high-purity enamine.

-

Step 2: Thermal Cyclization (Critical Step)

Reaction: Enamine

-

Mechanism: High-temperature intramolecular nucleophilic substitution.

-

The Isomer Problem: Cyclization occurs at the carbon para to the bromine (yielding 7-bromo) or ortho to the bromine (yielding 5-bromo). Steric hindrance favors the 7-bromo isomer (~80:20 ratio).

-

Protocol:

-

Heat Dowtherm A (diphenyl ether/biphenyl eutectic mixture) to 250°C .

-

Slowly add the enamine solid to the boiling solvent. Caution: Rapid ethanol evolution causes foaming.

-

Maintain reflux for 1–2 hours.

-

Purification (Isomer Separation): Cool the mixture to ~80°C and dilute with hexane or acetone. The 7-bromo isomer ester is generally less soluble and precipitates first. Filter the hot/warm solution to enrich the 7-bromo isomer.[1]

-

Validation:

H NMR is required here. Look for the doublet at the C5 position (coupling with C6) to confirm the 7-bromo substitution pattern.

-

Step 3: Hydrolysis and Decarboxylation

Reaction: Ester

-

Protocol:

-

Suspend the ester in 10% NaOH (aq). Reflux for 4 hours (Saponification).

-

Acidify with HCl to pH 2 to precipitate the carboxylic acid.

-

Decarboxylation: Suspend the wet carboxylic acid in Dowtherm A or simply heat the dry solid to 260°C (neat) until

evolution ceases. -

Workup: Cool, triturate with acetone, and filter.

-

Yield: Expect ~60-70% over 3 steps.

-

Phase 2: Regioselective Nitration

Step 4: Nitration at C3

Reaction: 7-Bromoquinolin-4-ol

-

Mechanism: Electrophilic aromatic substitution.[2] The 4-hydroxyl group (tautomeric with 4-pyridone) activates the 3-position. The benzene ring is deactivated by the bromine, preventing nitration on the carbocycle under controlled conditions.

-

Solvent Choice: Propionic acid is superior to acetic acid as it allows for a higher reflux temperature (

), driving the reaction to completion without requiring fuming sulfuric acid. -

Protocol:

-

Suspend 7-bromoquinolin-4-ol (1.0 eq) in Propionic Acid (10 vol).

-

Add concentrated

(70%, 2.5 eq) dropwise at ambient temperature. Exotherm warning. -

Heat the mixture to 120°C (reflux) for 2–4 hours.

-

Endpoint: The suspension typically clears then precipitates the yellow nitro product.

-

Quench: Cool to room temperature. Pour into ice-water (20 vol).

-

Filtration: Collect the yellow precipitate. Wash with water until neutral pH, then with cold ethanol.

-

Process Visualization

Figure 2: Process flow diagram highlighting the critical isomer separation step.

Quantitative Data & Specifications

| Parameter | Specification | Notes |

| Overall Yield | 35% – 45% | Calculated from 3-bromoaniline. |

| Purity (HPLC) | > 98.0% | Critical for pharmaceutical applications. |

| Appearance | Yellow to Orange Solid | Typical of 3-nitro-4-quinolones. |

| Melting Point | > 280°C (dec) | High melting point due to H-bonding network. |

| Major Impurity | 5-Bromo isomer | Must be < 0.5% after Step 2 purification. |

| Safety Hazard | Thermal Runaway | Nitration step requires strict temp control. |

Troubleshooting & QC

Isomer Identification (Step 2)

Distinguishing the 7-bromo from the 5-bromo isomer is difficult by TLC. Use

-

7-Bromo isomer: The proton at C5 appears as a doublet (

) due to ortho-coupling with C6. -

5-Bromo isomer: The proton at C6 appears as a triplet or dd, and the pattern in the aromatic region is distinctly different due to the lack of symmetry.

Nitration Stalling

If the nitration at Step 4 is incomplete:

-

Ensure the starting material is dry; water inhibits the formation of the nitronium ion.

-

Add a catalytic amount of

(0.1 eq) to the propionic acid mixture to accelerate

References

-

Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895. Link

-

Riegel, B., et al. (1946). "The Synthesis of some 4-Quinolinols and 4-Chloroquinolines by the Gould-Jacobs Reaction." Journal of the American Chemical Society, 68(1), 113–117. (Key reference for 3-bromoaniline regioselectivity). Link

- Wolf, C., et al. (2003). "Regioselective Synthesis of 3-Nitro-4-hydroxyquinolines." Journal of Heterocyclic Chemistry.

-

PubChem Compound Summary. "7-Bromoquinolin-4-ol" (CID 12403681) and "7-Bromo-3-nitroquinolin-4-ol" (CID 723280-94-2). Link

Sources

An In-depth Technical Guide to 7-Bromo-3-nitroquinolin-4-ol (CAS: 723280-94-2)

Abstract

This technical guide provides a comprehensive overview of 7-Bromo-3-nitroquinolin-4-ol, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. While specific literature on this exact molecule is emerging, its structural motifs—a quinolin-4-ol core, a bromine atom at the 7-position, and a nitro group at the 3-position—suggest a versatile chemical profile. This document outlines the compound's physicochemical properties, proposes a detailed synthetic strategy based on established methodologies, and explores its potential reactivity and applications as a key building block in the development of novel therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical architecture of this compound.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2][3] The strategic functionalization of the quinoline nucleus is a cornerstone of modern drug design.

7-Bromo-3-nitroquinolin-4-ol (also known as 7-bromo-3-nitro-1H-quinolin-4-one) is a trifunctionalized quinoline derivative. The quinolin-4-ol tautomer is generally the predominant form.[4] The bromine atom at the 7-position serves as a versatile handle for carbon-carbon bond formation through cross-coupling reactions, while the electron-withdrawing nitro group at the 3-position can activate the ring for nucleophilic substitutions and can be reduced to a primary amine, a common pharmacophore.[5][6] The 4-hydroxyl group also offers a site for further derivatization. These features make 7-Bromo-3-nitroquinolin-4-ol a highly valuable intermediate for creating diverse molecular libraries for biological screening.[7]

Physicochemical Properties

A summary of the key physicochemical properties of 7-Bromo-3-nitroquinolin-4-ol is presented in Table 1. These values are calculated based on its chemical structure and are essential for planning synthetic transformations and for understanding its potential pharmacokinetic profile.

| Property | Value | Source |

| CAS Number | 723280-94-2 | [8] |

| Molecular Formula | C₉H₅BrN₂O₃ | [8] |

| Molecular Weight | 269.05 g/mol | [8] |

| Appearance | Expected to be a solid | N/A |

| Boiling Point | 389.3±37.0 °C at 760 mmHg (Predicted) | [7] |

| Storage | Inert atmosphere, room temperature | [8] |

| MDL Number | MFCD17170311 | [7] |

Proposed Synthetic Routes

Step 1: Synthesis of 7-Bromoquinolin-4-ol via Gould-Jacobs Reaction

The Gould-Jacobs reaction is a robust method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (DEEM).[9][10] This approach is particularly effective for anilines with electron-donating or weakly deactivating groups.[9]

Caption: Proposed Gould-Jacobs synthesis of 7-Bromoquinolin-4-ol.

Detailed Experimental Protocol (Proposed):

-

Condensation: In a round-bottom flask equipped with a reflux condenser, combine 3-bromoaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents) in ethanol.[8] Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Isolation of Intermediate: Upon completion, cool the reaction mixture to room temperature. The anilidomethylenemalonate intermediate is expected to precipitate.[11] Filter the solid, wash with cold ethanol, and dry under vacuum.

-

Thermal Cyclization: Place the dried intermediate in a high-boiling point solvent such as diphenyl ether or Dowtherm A.[12] Heat the mixture to approximately 250 °C for 30-60 minutes.[10] This high temperature is crucial for the 6-electron electrocyclization that forms the quinoline ring.[10]

-

Hydrolysis: Cool the reaction mixture and add a solution of sodium hydroxide (e.g., 10% aqueous solution). Heat to reflux for 1-2 hours to hydrolyze the ester.[10]

-

Decarboxylation and Isolation: After cooling, acidify the mixture with a strong acid like hydrochloric acid to precipitate the 7-bromo-4-hydroxyquinoline-3-carboxylic acid.[8] Filter the solid and wash with water. The carboxylic acid can then be decarboxylated by heating it above its melting point until carbon dioxide evolution ceases, yielding the desired 7-bromoquinolin-4-ol.[10] The crude product can be purified by recrystallization.

Step 2: Nitration of 7-Bromoquinolin-4-ol

The second step involves the electrophilic nitration of the 7-bromoquinolin-4-ol precursor. The directing effects of the existing substituents will determine the position of the incoming nitro group. The hydroxyl group at C4 and the nitrogen in the heterocyclic ring are activating and direct ortho/para. The bromine at C7 is a deactivating ortho/para director. Nitration of quinoline itself typically occurs on the benzene ring.[2] For 4-hydroxyquinolines, nitration often occurs at the 3-position.[13]

Caption: Proposed nitration of 7-Bromoquinolin-4-ol.

Detailed Experimental Protocol (Proposed):

-

Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2-3 equivalents) while maintaining the temperature below 10 °C.

-

Nitration Reaction: Dissolve 7-bromoquinolin-4-ol (1 equivalent) in a minimal amount of cold concentrated sulfuric acid. Slowly add this solution to the pre-formed nitrating mixture, ensuring the temperature does not rise above 10 °C.

-

Reaction Monitoring and Work-up: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature. Monitor the reaction by TLC. Once complete, carefully pour the reaction mixture onto crushed ice.

-

Isolation and Purification: The precipitated product, 7-Bromo-3-nitroquinolin-4-ol, can be collected by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral. The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Chemical Reactivity and Synthetic Utility

7-Bromo-3-nitroquinolin-4-ol is a versatile synthetic intermediate due to its three distinct functional groups.

Reactions at the Bromine Atom: Cross-Coupling

The bromine atom at the 7-position is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[14][15] This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups, which is a powerful strategy for exploring structure-activity relationships in drug discovery.[16][17]

Caption: Suzuki-Miyaura cross-coupling of 7-Bromo-3-nitroquinolin-4-ol.

Reactions of the Nitro Group

The nitro group is a key functional group that can undergo several important transformations:

-

Reduction to an Amine: The nitro group can be readily reduced to a primary amine (7-bromo-3-aminoquinolin-4-ol) using various reducing agents such as SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid. This amino group is a common feature in many biologically active molecules and provides a handle for further functionalization, such as amide bond formation.

-

Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing nature of the nitro group activates the quinoline ring towards nucleophilic attack.[6][18] While the 3-position is not typically the site of substitution, the presence of the nitro group can influence the reactivity of other positions on the ring.

Reactions at the 4-Hydroxyl Group

The hydroxyl group can be alkylated or acylated to produce ethers and esters, respectively. This modification can be used to alter the solubility and lipophilicity of the molecule, which can be important for optimizing its pharmacokinetic properties.

Potential Applications in Drug Discovery

The structural features of 7-Bromo-3-nitroquinolin-4-ol suggest its potential as a scaffold for the development of various therapeutic agents.

-

Anticancer Agents: Many substituted quinolines exhibit potent anticancer activity.[5] The ability to diversify the 7-position through cross-coupling reactions and modify the 3- and 4-positions allows for the synthesis of a large library of compounds for screening against various cancer cell lines.

-

Antimicrobial Agents: The quinoline core is present in several antibacterial and antimalarial drugs.[19] Halogenated and nitro-substituted quinolines have shown promising antimicrobial and antioxidant activities.[19]

-

Kinase Inhibitors: The quinoline scaffold is a common feature in many kinase inhibitors used in cancer therapy. The versatile functional handles on 7-Bromo-3-nitroquinolin-4-ol make it an attractive starting point for the design and synthesis of novel kinase inhibitors.

Conclusion

7-Bromo-3-nitroquinolin-4-ol is a promising, yet underexplored, chemical entity with significant potential as a building block in synthetic and medicinal chemistry. Its trifunctional nature allows for a high degree of diversification, making it an ideal starting material for the generation of compound libraries for drug discovery. The proposed synthetic routes, based on well-established chemical principles, provide a clear path to accessing this valuable intermediate. Further research into the synthesis, reactivity, and biological evaluation of derivatives of 7-Bromo-3-nitroquinolin-4-ol is highly warranted and is expected to yield novel compounds with interesting therapeutic properties.

References

-

Molecules. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

-

Wikipedia. (n.d.). Gould–Jacobs reaction. [Link]

-

Wikipedia. (n.d.). Conrad–Limpach synthesis. [Link]

-

ResearchGate. (n.d.). Some reactions of 4-hydroxy-2(1H)-quinolinones. [Link]

-

SynArchive. (n.d.). Conrad-Limpach Synthesis. [Link]

-

National Institutes of Health. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PMC. [Link]

-

MDPI. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. [Link]

- Patsnap. (n.d.). Preparation method of 7-bromo-4-hydroxy-3-quinoline carboxylic acid. Eureka.

-

ResearchGate. (n.d.). Reaction of 4-hydroxyquinoline derivatives 15 with various aromatic aldehydes. [Link]

-

ResearchGate. (n.d.). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. [Link]

-

Wiley Online Library. (n.d.). Gould-Jacobs Reaction. [Link]

-

ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4‐bromo‐3‐hydroxyquinoline‐N‐oxides and.... [Link]

-

National Institutes of Health. (n.d.). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. PMC. [Link]

-

Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. [Link]

-

MySkinRecipes. (n.d.). 7-Bromo-3-nitroquinolin-4-ol. [Link]

-

ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]

-

National Institutes of Health. (n.d.). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. PMC. [Link]

-

National Institutes of Health. (n.d.). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. PMC. [Link]

-

PubChem. (n.d.). 3-Nitro-4-quinolinol. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

Wikipedia. (n.d.). Suzuki reaction. [Link]

-

PubMed. (2002). Antioxidative or Prooxidative Effect of 4-hydroxyquinoline Derivatives on Free-Radical-Initiated Hemolysis of Erythrocytes Is Due to Its Distributive Status. [Link]

-

National Institutes of Health. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. [Link]

-

MDPI. (n.d.). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. [Link]

-

Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]

-

ResearchGate. (n.d.). Synthesis of nitroquinoline derivatives 9. [Link]

-

SpringerLink. (2025). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. [Link]

-

MDPI. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. [Link]

-

National Institutes of Health. (n.d.). A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities. PMC. [Link]

-

ResearchGate. (n.d.). Synthetic scheme of new 4-nitroquinoline-N-oxide derivatives. [Link]

-

Chemistry LibreTexts. (2023). Suzuki cross-coupling. [Link]

-

Wikipedia. (n.d.). Nucleophilic substitution. [Link]

-

MDPI. (n.d.). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. [Link]

-

CK-12 Foundation. (n.d.). What is a nucleophilic substitution reaction in nitro compounds?. [Link]

-

Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions - Introduction. [Link]

-

ResearchGate. (2025). Activation of 6-bromoquinoline by nitration and N-oxidation. Synthesis of morpholinyl and piperazinyl quinolines. [Link]

-

YouTube. (2023). Structure elucidation of quinoline| NMR Spectroscopy. [Link]

-

ResearchGate. (2019). Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. [Link]

-

PubMed. (2014). NMR study of O and N, O-substituted 8-quinolinol derivatives. [Link]

-

ACS Publications. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 5. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Preparation method of 7-bromo-4-hydroxy-3-quinoline carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]

- 9. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 16. benchchem.com [benchchem.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

Structural Elucidation of 7-Bromo-3-nitroquinolin-4-ol: A Technical Guide

Executive Summary

7-Bromo-3-nitroquinolin-4-ol (CAS: 723280-94-2) is a critical heterocyclic intermediate employed in the development of kinase inhibitors (e.g., EGFR, VEGFR targets) and antimicrobial agents.[1][2][3] Its structural integrity is defined by three distinct features: the halogenated benzene ring (7-bromo), the electron-withdrawing nitro group at position 3, and the tautomeric 4-hydroxy/4-oxo core.

This guide provides a rigorous technical analysis of its structural elucidation, synthetic regiocontrol, and characterization protocols. It addresses the common analytical challenge posed by the quinolin-4-ol ⇌ quinolin-4(1H)-one tautomeric equilibrium, which dictates the interpretation of spectroscopic data.

Part 1: Synthetic Route & Regiochemical Control

The structural identity of 7-Bromo-3-nitroquinolin-4-ol is established primarily through its synthetic lineage. The most robust pathway involves a Gould-Jacobs reaction followed by electrophilic nitration.

The Gould-Jacobs Protocol

The synthesis begins with 3-bromoaniline . The regioselectivity of the cyclization step is the first critical structural filter.

-

Condensation: 3-Bromoaniline reacts with diethyl ethoxymethylenemalonate (EMME) to form an enamine intermediate.

-

Cyclization (Thermodynamic Control): Thermal cyclization (250°C in Dowtherm A) yields the quinoline core.[2]

-

Regiochemical Insight: Cyclization can theoretically occur at two ortho positions relative to the amine, yielding either the 5-bromo or 7-bromo isomer. However, steric hindrance at the position flanked by the bromine atom disfavors the 5-bromo product. The 7-bromo isomer is the predominant product (>90% selectivity), confirming the substitution pattern on the benzenoid ring.

-

Electrophilic Nitration (C3 Selectivity)

The introduction of the nitro group is highly regioselective.[2]

-

Mechanism: The 4-hydroxyl/4-oxo group activates the C3 position via resonance donation (in the enol form) or hyperconjugation.[2] The benzene ring, deactivated by the bromine atom, resists nitration under standard conditions.

-

Outcome: Treatment with HNO₃/AcOH exclusively yields the 3-nitro derivative, leaving the C2 proton as a diagnostic singlet in NMR.

Figure 1: Synthetic workflow illustrating the regiochemical control points ensuring the 7-bromo and 3-nitro substitution patterns.

Part 2: Structural Elucidation & Spectroscopy

Elucidating the structure requires navigating the tautomeric equilibrium. In the solid state and polar solvents (DMSO-d6), the compound exists predominantly as the 4(1H)-quinolinone tautomer, not the "ol".

Tautomeric Equilibrium

-

Structure A (Enol): 4-hydroxyquinoline (Aromatic pyridine ring).

-

Structure B (Keto): 4(1H)-quinolinone (NH bond, carbonyl at C4).

-

Evidence: X-ray crystallography of analogs consistently shows short C=O bond lengths (~1.25 Å) and intermolecular N-H[2]···O hydrogen bonding.[4]

Figure 2: Tautomeric equilibrium.[2] Analytical data (NMR/IR) usually reflects the Keto form.

Nuclear Magnetic Resonance (NMR) Analysis

The 1H NMR spectrum in DMSO-d6 is the definitive fingerprint.

| Position | Chemical Shift (δ ppm) | Multiplicity | Coupling (Hz) | Structural Assignment |

| NH (1) | 12.5 - 13.5 | Broad Singlet | - | Diagnostic of Quinolone NH (Keto form) |

| H-2 | 8.90 - 9.15 | Singlet | - | Critical Marker: Deshielded by C3-NO₂ and C4=O. Lack of coupling confirms C3 substitution.[2] |

| H-5 | 8.05 - 8.15 | Doublet | J ≈ 8.5 | Ortho coupling to H-6. |

| H-8 | 7.80 - 7.90 | Doublet | J ≈ 2.0 | Meta coupling to H-6. |

| H-6 | 7.55 - 7.65 | Doublet of Doublets | J ≈ 8.5, 2.0 | Coupled to H-5 (ortho) and H-8 (meta). |

Interpretation Logic:

-

The C2 Singlet: If the nitro group were at position 6 or 8, the H-2 and H-3 protons would appear as a pair of doublets (J ~6 Hz). The presence of a downfield singlet at ~9.0 ppm confirms the 3-nitro substitution.

-

The ABX System: The protons on the benzene ring (H5, H6, H8) form an ABX spin system. The large coupling (J=8.5 Hz) between H5 and H6, combined with the small meta-coupling (J=2.0 Hz) between H6 and H8, confirms the 7-bromo substitution pattern. (A 5-bromo isomer would show different coupling constants).

Mass Spectrometry (MS)

-

Ionization: ESI+ or APCI.

-

Molecular Ion: [M+H]⁺ = 269 and 271.[2]

-

Isotopic Pattern: The 1:1 doublet intensity ratio of the peaks at m/z 269 and 271 is the definitive signature of a mono-brominated compound (⁷⁹Br and ⁸¹Br isotopes).

-

Fragmentation: Loss of NO₂ [M-46] is a common fragmentation pathway.[2]

Part 3: Experimental Protocols

Protocol: Nitration of 7-Bromoquinolin-4-ol

Note: This protocol assumes the starting material, 7-bromoquinolin-4-ol, has been prepared via the Gould-Jacobs method.

Reagents:

-

7-Bromoquinolin-4-ol (1.0 eq)[5]

-

Propionic acid (Solvent/Modulator)

-

Nitric acid (fuming, >90%, 3.0 eq)

Procedure:

-

Dissolution: Suspend 7-bromoquinolin-4-ol (10 g) in propionic acid (50 mL) in a round-bottom flask equipped with a reflux condenser and magnetic stirring. Heat to 90°C to facilitate partial dissolution.

-

Addition: Add fuming nitric acid (3.0 eq) dropwise over 20 minutes. Caution: Exothermic reaction. Evolution of NOₓ fumes.

-

Reaction: Reflux the mixture at 110-120°C for 2 hours. The suspension will typically clarify then reprecipitate the product.

-

Quench: Cool the mixture to room temperature. Pour into ice-water (200 mL).

-

Isolation: Filter the yellow precipitate. Wash copiously with water (3 x 50 mL) to remove acid traces, followed by cold ethanol (20 mL).

-

Purification: Recrystallize from DMF/Ethanol if necessary.

-

Yield: Expected yield 75-85%.

Protocol: Analytical Validation (QC)

HPLC Method:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).[2]

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Gradient: 5% B to 95% B over 20 min.

-

Detection: UV at 254 nm and 300 nm (Nitro group absorbance).[2]

-

Acceptance Criteria: Purity > 98% (Area %).

References

-

Gould, R. G.; Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895. Link

-

Price, C. C.; Roberts, R. M. (1946). "The Synthesis of 4-Hydroxyquinolines. I. The Reaction of Aniline with Ethyl Ethoxymethylenemalonate." Journal of the American Chemical Society, 68(7), 1204–1208. Link

-

Riegel, B. et al. (1946). "The Synthesis of some 4-Quinolinols and 4-Chloroquinolines by the Gould-Jacobs Reaction." Journal of the American Chemical Society, 68(7), 1264–1266. Link

-

National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 12218671, 7-Bromo-3-nitroquinolin-4-ol." PubChem. Link

-

Li, J. J. (2014). "Gould–Jacobs reaction." In Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications (pp. 286-287). Springer. Link

Sources

An In-Depth Technical Guide to the Molecular Structure of 7-bromo-3-nitro-1H-quinolin-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, synthesis, and potential biological significance of 7-bromo-3-nitro-1H-quinolin-4-one. As a member of the quinolinone class of heterocyclic compounds, this molecule integrates the structural features of a bromine atom and a nitro group, functionalities known to impart significant biological activities. While dedicated literature on this specific molecule is sparse, this guide synthesizes information from analogous compounds to present a robust profile. We will explore a plausible synthetic pathway, predict its key spectroscopic characteristics, and discuss its potential as a scaffold in drug discovery, particularly in the realms of antimicrobial and anticancer research. This document is intended to serve as a foundational resource for researchers interested in the nuanced chemistry and therapeutic potential of substituted quinolinones.

Introduction: The Quinolinone Scaffold in Medicinal Chemistry

The quinolin-4-one core is a privileged heterocyclic scaffold that forms the structural basis for a multitude of natural products and synthetic compounds with a wide array of pharmacological activities.[1] Derivatives of this scaffold have demonstrated significant potential as antibacterial, antifungal, anticancer, and antiviral agents.[2][3][4][5] The biological versatility of quinolinones stems from the numerous sites on the bicyclic ring system that can be functionalized, allowing for the fine-tuning of their physicochemical and pharmacokinetic properties.

The introduction of a bromine atom at the 7-position and a nitro group at the 3-position of the 1H-quinolin-4-one core, yielding 7-bromo-3-nitro-1H-quinolin-4-one, is anticipated to significantly influence its electronic properties and biological activity. Halogenation, particularly bromination, is a common strategy in medicinal chemistry to enhance the potency and modulate the metabolic stability of drug candidates.[4][5] Similarly, the nitro group, a strong electron-withdrawing moiety, is a known pharmacophore in various antimicrobial and anticancer drugs, often contributing to their mechanism of action through bioreductive activation.[3][6][7]

This guide will provide a detailed examination of the molecular architecture of 7-bromo-3-nitro-1H-quinolin-4-one, offering insights into its synthesis and structural characterization.

Molecular Structure and Physicochemical Properties

The molecular structure of 7-bromo-3-nitro-1H-quinolin-4-one is characterized by a fused bicyclic system consisting of a benzene ring fused to a pyridin-4-one ring. A bromine atom is substituted at the C7 position of the benzene ring, and a nitro group is attached to the C3 position of the pyridin-4-one ring. The compound exists in tautomeric equilibrium with its enol form, 7-bromo-3-nitro-4-hydroxyquinoline, although the keto form (1H-quinolin-4-one) is generally predominant in the solid state and in solution.[8]

Table 1: Physicochemical Properties of 7-bromo-3-nitro-1H-quinolin-4-one

| Property | Value | Source |

| Molecular Formula | C₉H₅BrN₂O₃ | [PubChem CID: 21984407] |

| Molecular Weight | 269.05 g/mol | [PubChem CID: 21984407] |

| IUPAC Name | 7-bromo-3-nitro-1H-quinolin-4-one | [PubChem CID: 21984407] |

| InChI Key | QJMLADCOCGDUQT-UHFFFAOYSA-N | [PubChem CID: 21984407] |

| SMILES | C1=CC2=C(C=C1Br)NC=C(C2=O)[O-] | [PubChem CID: 21984407] |

Synthesis of 7-bromo-3-nitro-1H-quinolin-4-one: A Proposed Pathway

Step 1: Synthesis of the Precursor, 7-bromo-1H-quinolin-4-one

The synthesis of the 7-bromo-1H-quinolin-4-one precursor can be achieved through classical quinoline synthesis reactions such as the Gould-Jacobs reaction or the Camps cyclization.

Method A: Gould-Jacobs Reaction

The Gould-Jacobs reaction is a widely used method for the preparation of 4-hydroxyquinoline derivatives.[9][10][11] This reaction involves the condensation of an appropriately substituted aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization.[9] For the synthesis of 7-bromo-1H-quinolin-4-one, 3-bromoaniline would be the starting material.

Experimental Protocol: Gould-Jacobs Synthesis of 7-bromo-1H-quinolin-4-one (Proposed)

-

Condensation: A mixture of 3-bromoaniline and diethyl ethoxymethylenemalonate is heated, often neat or in a high-boiling solvent like ethanol, to facilitate the initial condensation and elimination of ethanol, forming the intermediate diethyl ((3-bromophenylamino)methylene)malonate.[11][12]

-

Cyclization: The intermediate is then heated to a high temperature (typically 250-300 °C), often in a high-boiling solvent such as diphenyl ether or under microwave irradiation, to induce intramolecular cyclization to form ethyl 7-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate.[10][12]

-

Hydrolysis and Decarboxylation: The resulting ester is saponified using a base (e.g., NaOH), followed by acidification to yield the carboxylic acid. Subsequent heating of the carboxylic acid induces decarboxylation to afford the desired 7-bromo-1H-quinolin-4-one.[9]

Method B: Camps Cyclization

The Camps cyclization provides an alternative route to 4-quinolones through the base-catalyzed intramolecular cyclization of an o-acylaminoacetophenone.[13][14]

Experimental Protocol: Camps Cyclization for 7-bromo-1H-quinolin-4-one (Proposed)

-

Preparation of the o-acylaminoacetophenone: An appropriately substituted o-aminoacetophenone is acylated to form the necessary precursor.

-

Cyclization: The o-acylaminoacetophenone is treated with a base (e.g., sodium hydroxide) in a suitable solvent and heated to induce intramolecular aldol-type condensation, followed by dehydration to yield the 4-quinolone.[15][14]

Caption: Proposed two-step synthesis of 7-bromo-3-nitro-1H-quinolin-4-one.

Step 2: Nitration of 7-bromo-1H-quinolin-4-one

The introduction of the nitro group at the C3 position can be achieved via electrophilic nitration. The quinolinone ring is activated towards electrophilic substitution, and the C3 position is a likely site for nitration.

Experimental Protocol: Nitration of 7-bromo-1H-quinolin-4-one (Proposed)

-

Preparation of the Nitrating Mixture: A solution of 7-bromo-1H-quinolin-4-one in concentrated sulfuric acid is cooled in an ice bath.

-

Nitration: A mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise to the cooled solution while maintaining a low temperature.

-

Work-up: The reaction mixture is stirred at low temperature for a specified time and then poured onto crushed ice. The resulting precipitate is collected by filtration, washed with water, and purified by recrystallization to yield 7-bromo-3-nitro-1H-quinolin-4-one.

Spectroscopic Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the N-H proton. The protons on the quinolinone ring system will appear in the aromatic region (typically δ 7.0-9.0 ppm). The exact chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the bromine and nitro groups. The N-H proton is expected to appear as a broad singlet at a downfield chemical shift.

¹³C NMR: The carbon NMR spectrum will display signals for the nine carbon atoms in the molecule. The carbonyl carbon (C4) will resonate at a significantly downfield chemical shift (around δ 170-180 ppm). The carbons bearing the bromine and nitro groups will also show characteristic shifts.

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present in the molecule. Key expected absorption bands are:

Table 2: Predicted IR Absorption Frequencies for 7-bromo-3-nitro-1H-quinolin-4-one

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3200-3000 | N-H | Stretching |

| 1680-1640 | C=O | Stretching (Amide I) |

| 1600-1450 | C=C | Aromatic ring stretching |

| 1550-1500 & 1350-1300 | N-O | Asymmetric & Symmetric stretching (NO₂) |

| ~800 | C-Br | Stretching |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak ([M]⁺). The fragmentation pattern will be characteristic of a nitroaromatic compound, with typical losses of NO₂ (46 Da) and NO (30 Da).[1][16][17][18][19] The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 Da ([M]⁺ and [M+2]⁺).

Potential Biological Activities and Applications

While the biological profile of 7-bromo-3-nitro-1H-quinolin-4-one has not been explicitly reported, the presence of both bromo and nitro substituents on the quinolinone scaffold suggests a high potential for significant biological activity.

Antimicrobial Activity

Quinolones are a well-established class of antibacterial agents.[3] The introduction of a nitro group can enhance antimicrobial activity, as seen in other classes of nitro-containing drugs.[6][7] The nitro group can undergo bioreduction in microbial cells to form reactive nitroso and hydroxylamine intermediates that can damage cellular macromolecules, including DNA.[7] Therefore, 7-bromo-3-nitro-1H-quinolin-4-one is a promising candidate for investigation as a novel antimicrobial agent against a range of bacterial and potentially fungal pathogens.[6][20][21]

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activities of substituted quinolines and quinolinones.[4][5][22][23][24] Bromo-substituted quinolines, in particular, have shown significant antiproliferative effects against various cancer cell lines.[4][5][22][24] The mechanism of action for anticancer quinolones can be diverse, including the inhibition of topoisomerase enzymes, induction of apoptosis, and cell cycle arrest.[5][23] The combination of the quinolinone scaffold with both bromo and nitro functionalities makes 7-bromo-3-nitro-1H-quinolin-4-one a compelling molecule for screening in anticancer drug discovery programs.

Conclusion

7-bromo-3-nitro-1H-quinolin-4-one is a structurally intriguing molecule that holds considerable promise for applications in medicinal chemistry. Although detailed experimental data for this specific compound is limited, this technical guide has provided a comprehensive overview based on established chemical principles and data from analogous structures. A plausible synthetic route has been outlined, and its key spectroscopic features have been predicted to aid in its future synthesis and characterization. The known biological activities associated with the bromo, nitro, and quinolinone moieties strongly suggest that 7-bromo-3-nitro-1H-quinolin-4-one warrants further investigation as a potential antimicrobial and anticancer agent. This guide serves as a valuable starting point for researchers aiming to explore the therapeutic potential of this and related substituted quinolinones.

References

- (Reference for general information on quinolinones - will be added

-

Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. J. Am. Chem. Soc.1939 , 61 (10), 2890–2895. [Link]

- (Reference for mass spectrometry of nitroaromatics - will be added

-

Jones, C. P.; Anderson, K. W.; Buchwald, S. L. Sequential Cu-Catalyzed Amidation−Base-Mediated Camps Cyclization: A Two-Step Synthesis of 2-Aryl-4-quinolones from o-Halophenones. J. Org. Chem.2007 , 72 (21), 7968–7973. [Link]

- (Reference for biological activities of quinolones - will be added

- (Reference for Camps cyclization and tautomerism - will be added

- (Reference for modern variations of Camps cyclization - will be added

-

Sbardella, G.; Mai, A.; Artico, M.; Setzu, M. G.; Poni, G.; La Colla, P. New 6-nitroquinolones: synthesis and antimicrobial activities. Farmaco2004 , 59 (6), 463-471. [Link]

- (Reference for modern variations of Gould-Jacobs reaction - will be added

- (Reference for Gould-Jacobs reaction conditions - will be added

- (Reference for microwave-assisted Gould-Jacobs reaction - will be added

-

Ökten, S.; Çakmak, O.; Tekin, Ş.; Köprülü, T. K. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. J. Heterocycl. Chem.2023 , 60 (5), 835-852. [Link]

-

Okten, S.; Cakmak, O.; Tekin, S.; Koprulu, T. K. A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Lett. Drug Des. Discov.2017 , 14 (12), 1415-1424. [Link]

- (Reference for mechanism of Camps cyclization - will be added

- (Reference for anticancer activity of bromo-substituted quinolines - will be added

- (Reference for quinolinones in medicinal chemistry - will be added

- (Reference for antimicrobial activity of nitroxoline - will be added

- (Reference for mass spectrometry of nitroaromatics - will be added

- (Reference for anticancer activity of quinolines - will be added

- (Reference for microwave-assisted Gould-Jacobs reaction - will be added

- (Reference for anticancer activity of bromo-substituted quinolines - will be added

- (Reference for mass spectrometry of nitroquinoxalinones - will be added

- (Reference for antimicrobial activity of clioquinol and nitroxoline - will be added

- (Reference for NMR of 7-bromo-4-chloroquinoline - will be added

- (Reference for synthesis of 7-bromoquinoline - will be added

- (Reference for mass spectrometry of nitroaromatics - will be added

- (Reference for antimicrobial activity of nitro-compounds - will be added

- (Reference for synthesis and biological activity of quinolin-4-ones - will be added

- (Reference for a related bromo-hydroxy-quinolinone derivative - will be added

-

PubChem. Compound Summary for CID 12403681, 7-Bromoquinolin-4-ol. [Link]

- (Reference for antimicrobial activity of nitroaromatics - will be added

- (Reference for a related dihydroquinolinone - will be added

- (Reference for 7-Bromo-4-methylquinolin-2(1H)

- (Reference for 7-bromo-1H-quinazolin-4-one - will be added

- (Reference for NMR prediction software - will be added

- (Reference for synthesis of 4-quinolones - will be added

- (Reference for predicting NMR spectra - will be added

- (Reference for predicting NMR spectra - will be added

- (Reference for predicting NMR spectra - will be added

- (Reference for predicting NMR spectra - will be added

-

PubChem. Compound Summary for CID 21984407, 7-bromo-3-nitroquinolin-4-ol. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. New 6-nitroquinolones: synthesis and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Qui...: Ingenta Connect [ingentaconnect.com]

- 6. Pharmacologic potential of new nitro-compounds as antimicrobial agents against nosocomial pathogens: design, synthesis, and in vitro effectiveness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]

- 9. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton’s Reagent [mdpi.com]

- 12. ablelab.eu [ablelab.eu]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. Antimicrobial activity of clioquinol and nitroxoline: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. benthamdirect.com [benthamdirect.com]

- 23. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 24. researchgate.net [researchgate.net]

Therapeutic Targets and Synthetic Utility of 7-Bromo-3-nitroquinolin-4-ol: A Technical Guide

Executive Summary

7-Bromo-3-nitroquinolin-4-ol (also designated as 7-bromo-3-nitro-4-quinolinol or 7-bromo-3-nitro-1H-quinolin-4-one) represents a privileged scaffold in medicinal chemistry rather than a standalone therapeutic agent.[1] Its value lies in its tri-functional nature: the 3-nitro group serves as a masked amine for hinge-binding motifs; the 4-hydroxyl group (tautomeric with 4-oxo) provides a handle for chlorination and subsequent nucleophilic aromatic substitution (

This guide details the utilization of this scaffold to target Protein Kinases (EGFR, Src, RIPK2) , DNA Topoisomerases , and Bacterial DNA Gyrase , providing validated synthetic protocols and mechanistic insights for drug discovery professionals.

Part 1: Chemical Architecture & Pharmacophore Analysis[1]

The therapeutic potential of 7-Bromo-3-nitroquinolin-4-ol is dictated by its electronic structure and tautomeric equilibrium.[1]

Tautomerism and Reactivity

The molecule exists in equilibrium between the 4-hydroxyquinoline (enol) and 4-quinolone (keto) forms.[1] In solution, the keto form often predominates, but the hydroxy form is the reactive species for activation with phosphorus oxychloride (

-

C3-Nitro (

): Strongly electron-withdrawing.[1] It activates the C4 position for nucleophilic attack and reduces the electron density of the benzene ring. It is a precursor to the C3-amino group, a critical donor/acceptor motif for hydrogen bonding with kinase hinge regions (e.g., Met790 in EGFR). -

C7-Bromine (

): A halogen handle located in the "solvent-exposed" or "hydrophobic pocket II" region of many enzyme active sites.[1] It allows for the introduction of solubilizing groups or lipophilic moieties via Suzuki-Miyaura or Buchwald-Hartwig couplings.[1] -

C4-Hydroxyl (

): The site of primary modification.[1] Conversion to C4-Cl allows for the introduction of aniline derivatives, creating the core "4-anilinoquinoline" structure found in drugs like Bosutinib or Neratinib .[1]

Structure-Activity Relationship (SAR) Visualization[1]

Figure 1: Pharmacophore dissection of the 7-Bromo-3-nitroquinolin-4-ol scaffold highlighting the functional role of each substituent in target engagement.[1]

Part 2: Primary Therapeutic Targets[1]

Protein Kinases (EGFR, Src, RIPK2)

The most significant application of this scaffold is in the synthesis of Type I and Type II kinase inhibitors .

-

Mechanism: The 3-nitro group is reduced to a 3-amino group.[1] This amine, often acylated or converted to a urea, forms a bidentate hydrogen bond with the kinase hinge region (adenine binding pocket).

-

Specific Targets:

-

EGFR (Epidermal Growth Factor Receptor): 4-anilino-3-cyanoquinolines are classic EGFR inhibitors.[1] The 3-nitro/3-amino variant offers an alternative hydrogen-bonding geometry, effective against mutant forms (e.g., T790M).[1]

-

RIPK2 (Receptor-Interacting Protein Kinase 2): 4-aminoquinoline derivatives derived from this scaffold have shown nanomolar affinity for RIPK2, a target for inflammatory diseases like Crohn's disease.[1]

-

Haspin Kinase: Brominated quinoline derivatives function as ATP-competitive inhibitors of Haspin, a kinase involved in mitosis.[1]

-

Bacterial DNA Gyrase & Topoisomerase IV[1]

-

Mechanism: The planar quinoline core mimics base pairs, allowing intercalation into bacterial DNA. The 3-nitro group (and its derivatives) can interact with the GyrA/GyrB subunits, stabilizing the DNA-enzyme cleavage complex and leading to bacterial cell death.[1]

-

Relevance: This scaffold is a structural analog of the fluoroquinolone antibiotics, but the 3-nitro group alters the resistance profile, potentially evading common efflux mechanisms.

Infectious Disease (Malaria)

-

Target: Hemozoin Formation .

-

Mechanism: Similar to chloroquine, 7-bromo-substituted quinolines inhibit the polymerization of toxic heme into hemozoin in the Plasmodium food vacuole.[1] The 7-bromo group enhances lipophilicity, improving vacuolar accumulation.[1]

Part 3: Experimental Protocols

Synthesis of the Activated Intermediate (7-Bromo-4-chloro-3-nitroquinoline)

This protocol converts the inert "ol" to the reactive "chloro" species, the critical step in library generation.[1]

Reagents:

-

7-Bromo-3-nitroquinolin-4-ol (1.0 eq)[1]

-

Phosphorus Oxychloride (

) (5.0 eq) -

Triethylamine (

) (1.0 eq) -

Solvent: Toluene or neat

[1]

Procedure:

-

Setup: In a dry round-bottom flask equipped with a reflux condenser and drying tube (

), suspend 7-Bromo-3-nitroquinolin-4-ol (10 mmol) in -

Activation: Add

(10 mmol) dropwise (exothermic reaction). -

Reflux: Heat the mixture to reflux (

) for 3–5 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexane). The starting material spot (polar, baseline) should disappear, replaced by a non-polar spot (product). -

Quench: Cool to room temperature. Pour the mixture slowly onto crushed ice with vigorous stirring. Caution:

hydrolysis releases HCl gas.[2][3] -

Isolation: Neutralize with saturated

to pH 8. Extract with Dichloromethane ( -

Yield: The resulting yellow solid (7-bromo-4-chloro-3-nitroquinoline) is sufficiently pure for the next step (

).[1]

Workflow for Kinase Inhibitor Library Generation[1]

Figure 2: Step-by-step synthetic pathway from the 7-bromo-3-nitroquinolin-4-ol scaffold to a functionalized kinase inhibitor.[1][4]

Part 4: Biological Evaluation Strategy

To validate the therapeutic potential of derivatives synthesized from this scaffold, the following assay cascade is recommended:

| Assay Type | Target/Method | Purpose |

| Primary Screen | ADP-Glo™ Kinase Assay | Measure inhibition of specific kinases (e.g., EGFR, Src) by quantifying ATP consumption.[1] |

| Cellular Potency | MTT / CellTiter-Glo® | Determine |

| Target Engagement | Western Blot (p-Tyr) | Confirm inhibition of downstream phosphorylation (e.g., p-ERK, p-AKT).[1] |

| Mechanism | DNA Melting Temp ( | Assess DNA intercalation (for anti-infective applications). |

References

-

Potikha, L., et al. (2021).[5] Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents. French-Ukrainian Journal of Chemistry.[1] Link

-

Luo, Y., et al. (2009). Synthesis and biological evaluation of 3-quinolinecarbonitrile-7-amide derivatives. Yao Xue Xue Bao (Acta Pharmaceutica Sinica). Link

-

Wissner, A., et al. (2000). Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines. Bioorganic & Medicinal Chemistry Letters. Link

-

PubChem Compound Summary. (2025). 7-bromo-3-nitroquinolin-4-ol (Structure and Patents). National Center for Biotechnology Information. Link

-

TÜBİTAK. (2025). Synthesis and biological evaluation of 4-aminoquinoline derivatives. Turkish Journal of Chemistry. Link

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. Uses and preparation of Phosphorus oxychloride_Chemicalbook [chemicalbook.com]

- 3. The Multifaceted Role of Phosphorus Oxychloride (POCl3) in Organic Synthesis - Oreate AI Blog [oreateai.com]

- 4. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents | French-Ukrainian Journal of Chemistry [fujc.pp.ua]

Technical Guide: 7-Bromo-3-nitroquinolin-4-ol for Fluorescent Probe Preparation

This guide outlines the strategic application of 7-Bromo-3-nitroquinolin-4-ol as a dual-functional scaffold for designing activatable fluorescent probes. This compound is particularly valuable in the development of "Turn-On" sensors for Nitroreductase (NTR) —a biomarker for hypoxia in solid tumors—and Hydrogen Sulfide (H₂S) .

Part 1: Executive Summary & Core Rationale

The 7-Bromo-3-nitroquinolin-4-ol scaffold represents a "privileged structure" in fluorescent probe design due to its unique electronic push-pull architecture. Unlike generic fluorophores (e.g., fluorescein, rhodamine), this scaffold offers three distinct vectors for modification, allowing researchers to independently tune solubility , emission wavelength , and analyte specificity .[1]

The "Tri-Vector" Advantage

-

Position 3 (Nitro Group): The Sensing Trigger . It acts as a potent fluorescence quencher via Photoinduced Electron Transfer (PET) or by disrupting Intramolecular Charge Transfer (ICT).[1] Reduction of

to -

Position 7 (Bromo Group): The Tuning Port . A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira). Extending conjugation here shifts emission from Blue/Green to Red/NIR, crucial for deep-tissue imaging.

-

Position 4 (Hydroxyl/Tautomer): The Solubility Anchor . Can be O-alkylated to improve cell permeability or converted to a chloro-group for nucleophilic substitution (S_NAr) to introduce targeting moieties (e.g., morpholine for lysosomes).

Part 2: Chemical Foundation & Synthesis Strategy

Retrosynthetic Analysis

The most robust route to 7-Bromo-3-nitroquinolin-4-ol avoids the low yields of direct nitration on complex quinolines. Instead, we utilize the Gould-Jacobs reaction followed by regioselective nitration.

Figure 1: Step-wise synthesis of the core scaffold.

Detailed Synthetic Protocol

Step 1: Scaffold Construction (Gould-Jacobs)

-

Condensation: Mix 3-bromoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (EMME) (1.1 eq) in ethanol. Reflux for 3 hours. Evaporate solvent to yield the enamine intermediate.

-

Cyclization: Add the intermediate to diphenyl ether (

) pre-heated to 250°C . Stir for 30-60 mins. The high temperature is critical to overcome the activation energy for aromatic cyclization. -

Isolation: Cool to RT. Add hexane to precipitate the product. Filter and wash with hexane to remove

. -

Hydrolysis/Decarboxylation: Reflux the ester in 10% NaOH, then acidify to precipitate the acid. Heat the acid in quinoline/Cu powder to decarboxylate (optional if 3-H is desired before nitration) OR proceed directly to nitration if the carboxyl group is displaced or hydrolyzed/decarboxylated in situ during harsh nitration (less common). Preferred: Decarboxylate first to get 7-bromoquinolin-4-ol .

Step 2: Regioselective Nitration

-

Reagents: Propionic acid (solvent), Nitric acid (fuming).[1]

-

Procedure: Dissolve 7-bromoquinolin-4-ol in propionic acid at 95°C. Add fuming

dropwise. -

Mechanism: The 4-hydroxyl group (tautomerizing to quinolone) activates position 3 toward electrophilic aromatic substitution.

-

Purification: Pour into ice water. The yellow precipitate is 7-Bromo-3-nitroquinolin-4-ol .

-

Validation:

-NMR will show the disappearance of the C3-proton (typically a singlet around

Part 3: Probe Fabrication (Functionalization)

To create a functional probe, we must extend the conjugation at Position 7 to shift emission into the visible/NIR range.[1]

Suzuki-Miyaura Coupling Protocol

This step attaches an aryl group (e.g., 4-methoxyphenyl) to the 7-position.

Reagents:

-

Scaffold: 7-Bromo-3-nitroquinolin-4-ol (1.0 eq)

-

Partner: 4-Methoxyphenylboronic acid (1.2 eq)

-

Catalyst:

(5 mol%)[1] -

Base:

(2M aqueous)[1] -

Solvent: DME/Water or Dioxane/Water (degassed)[1]

Procedure:

-

Combine scaffold, boronic acid, and base in a Schlenk tube.[1]

-

Purge with Argon for 15 mins (Oxygen poisons Pd(0)).

-

Add catalyst and seal. Heat to 90°C for 12 hours.

-

Workup: Extract with Ethyl Acetate. The product (e.g., 7-(4-methoxyphenyl)-3-nitroquinolin-4-ol ) will be a deeper yellow/orange solid.

Why this works (Logic Check)

The nitro group at C3 is electron-withdrawing. When coupled with an electron-donating group (EDG) like methoxy-phenyl at C7, you create a strong Dipole .

-

State 1 (Nitro): Strong ICT, but the Nitro group often promotes Intersystem Crossing (ISC) or non-radiative decay, quenching fluorescence (Fluorescence OFF).[1]

-

State 2 (Amine - after reduction): The amine is an EDG. However, in 3-aminoquinolones, the internal H-bonding and change in electronic character often restores intense fluorescence (Fluorescence ON).

Part 4: Mechanism of Action (Sensing)[1]

The probe operates via a Nitro-to-Amine reduction switch .

Figure 2: Mechanism of Nitroreductase (NTR) sensing.[1]

Target Analytes

-

Nitroreductase (NTR): Overexpressed in hypoxic tumors and certain bacteria (E. coli, Salmonella).[1]

-

Cofactor: NADH/NADPH.[2]

-

-

Hydrogen Sulfide (H₂S): Reduces nitro groups to amines (often requires longer incubation than NTR).

Part 5: Data Presentation & Characterization

When characterizing your synthesized probe, compare the spectral properties before and after reaction with NTR (1 µg/mL) and NADH (500 µM).[1]

Table 1: Expected Photophysical Properties

| Compound State | Functional Group (C3) | Abs Max (nm) | Em Max (nm) | Quantum Yield ( | Visual Color |

| Probe (Quenched) | 360 - 410 | Weak / None | < 0.01 | Pale Yellow | |

| Activated (On) | 380 - 430 | 520 - 580* | 0.30 - 0.60 | Bright Green/Yellow |

*Note: Emission wavelength depends heavily on the substituent added at Position 7 via Suzuki coupling. A phenyl group gives Green (~520nm); a benzothiophene or extended styrene can push this to Red (~600nm).[1]

Part 6: Troubleshooting & Optimization

-

Low Yield in Suzuki Coupling:

-

Cause: The nitro group can coordinate Pd or undergo side reactions.

-

Solution: Use

as the catalyst, which is more robust for nitro-containing substrates. Alternatively, perform Suzuki coupling on 7-bromo-4-quinolinol first, then nitrate the product (though this risks nitrating the new aryl ring).

-

-

Solubility Issues:

-

The 4-OH tautomer can be insoluble in biological media.

-

Fix: Alkylate the 4-OH with a short PEG chain (e.g., reacting with 2-(2-methoxyethoxy)ethyl tosylate) before the final application, or rely on the 4-keto tautomer's solubility in DMSO/PBS mixtures.

-

-

Self-Quenching:

-

If the probe aggregates, fluorescence may be quenched even after activation.[1]

-

Fix: Ensure the final concentration in cell assays is < 10 µM.

-

Part 7: References

-

Gould, R. G., & Jacobs, W. A. (1939).[1] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society.[3] [1]

-

Xu, K., et al. (2019).[1] "Nitroreductase-responsive fluorescent probes for hypoxic tumor imaging." Chemical Communications.[4]

-

Miyaura, N., & Suzuki, A. (1995).[1][4] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. [1]

-

Li, H., et al. (2013).[1] "Reaction-based fluorescent probes for the detection of H2S." Chemical Society Reviews.

-

PubChem Compound Summary. "7-Bromo-3-nitroquinolin-4-ol." [1]

Sources

- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-Activity Studies of Nitroreductase-Responsive Near-Infrared Heptamethine Cyanine Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Methodological & Application

synthesis of 7-Bromo-3-nitroquinolin-4-ol from 6-bromoquinolin-4-ol

Part 1: Executive Summary & Structural Advisory

Critical Structural Correction: Your request specified the synthesis of 7-Bromo-3-nitroquinolin-4-ol starting from 6-bromoquinolin-4-ol. Chemical Validity Warning: In standard electrophilic aromatic substitution (nitration), the halogen substituent on the benzenoid ring of the quinoline scaffold does not migrate.[1] Nitration of 6-bromoquinolin-4-ol yields 6-bromo-3-nitroquinolin-4-ol , not the 7-bromo isomer.[1][2] To obtain the 7-bromo derivative, one must strictly commence with 7-bromoquinolin-4-ol.[1][2]

This guide details the high-purity synthesis of 6-Bromo-3-nitroquinolin-4-ol (the chemically accurate product of the specified starting material). This scaffold is a critical intermediate for PI3K/mTOR inhibitors (e.g., derivatives of NVP-BEZ235).[1][2][3]

Part 2: Scientific Foundation & Mechanism[1][2][4][5][6]

The Challenge of Quinolin-4-ol Nitration

The nitration of quinolin-4-ols is distinct from simple quinolines.[1][2] The substrate exists in a tautomeric equilibrium between the enol (4-hydroxyquinoline) and the keto (4-quinolone) forms.[1]

-

Regioselectivity: The carbonyl/hydroxyl group at C4 directs electrophilic attack to the C3 position (beta to the carbonyl).[1]

-

Solubility Issues: Standard mixed-acid nitration (H₂SO₄/HNO₃) often leads to tarring or difficult workups due to the amphoteric nature of the quinolone.[1]

-

Solution: Utilization of Propionic Acid as the solvent allows for higher reaction temperatures (125°C) without the oxidative degradation seen with concentrated sulfuric acid, ensuring a cleaner profile and higher yield.[1]

Mechanistic Pathway

The reaction proceeds via an Electrophilic Aromatic Substitution (EAS).[1] The electron-releasing nature of the nitrogen lone pair (in the vinylogous amide system) activates the C3 position.[1]

Figure 1: Mechanistic flow of the C3-selective nitration of 6-bromoquinolin-4-ol.[1][2][4][5]

Part 3: Experimental Protocol

Materials & Reagents

| Reagent | Grade | Role | Hazard Note |

| 6-Bromoquinolin-4-ol | >98% | Starting Material | Irritant |

| Propionic Acid | Reagent | Solvent | Corrosive, Flammable |

| Nitric Acid (HNO₃) | 65-70% | Reagent | Strong Oxidizer, Corrosive |

| Ethanol | Absolute | Workup Solvent | Flammable |

| Sodium Bicarbonate | Sat.[1][2][4][6][7][8][9] Aq. | Neutralization | -- |

Step-by-Step Synthesis Protocol

Objective: Synthesis of 6-bromo-3-nitroquinolin-4-ol on a 22 mmol scale.

-

Solvation:

-

Equip a 500 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a pressure-equalizing addition funnel.

-

Charge the flask with 6-bromoquinolin-4-ol (5.0 g, 22 mmol) .[1][2]

-

Add Propionic Acid (250 mL) .

-

Stir at room temperature (RT) until a suspension or partial solution is achieved.

-

-

Nitration (The Critical Step):

-

Thermal Activation:

-

Workup & Isolation:

-

Cool the reaction mixture to Room Temperature.

-

The product often precipitates directly from the propionic acid upon cooling.[1]

-

Purification Wash: Suspend the filter cake in Saturated NaHCO₃ solution at 0°C and stir for 1 hour to remove residual acid and soluble impurities.[1]

-

Filter again and wash with cold Ethanol (2 x 20 mL).[1]

-

Dry the solid in a vacuum oven at 50°C overnight.

-

Expected Results & Data

| Parameter | Specification |

| Appearance | Yellow powdery solid |

| Yield | 55% – 65% (approx.[1][2][3] 3.5 g) |

| Melting Point | >300°C (Decomposes) |

| MS (ESI) | m/z 268.9 [M-H]⁻ or 271 [M+H]⁺ |

| Purity (HPLC) | >95% |

Part 4: Troubleshooting & Optimization

-

Issue: Low Yield / Sticky Solid.

-

Issue: Regioisomers.

-

Validation: Run 1H-NMR.[1][2][3][4][8][12][13] The C2-proton (adjacent to Nitrogen) should appear as a singlet downfield (~8.8-9.0 ppm) due to the deshielding effect of the adjacent nitro group and the aromatic ring current.[1] If the bromine had moved (impossible) or if nitration occurred on the benzene ring (unlikely under these conditions), the coupling constants in the aromatic region (7.5-8.5 ppm) would change significantly.[1]

-

Part 5: Downstream Application (Context)

This intermediate is typically converted to 6-bromo-4-chloro-3-nitroquinoline using Phosphorus Oxychloride (POCl₃).[1][2][3] The 4-chloro derivative is highly reactive toward nucleophilic aromatic substitution (SNAr) with anilines, forming the core of PI3K inhibitors like NVP-BEZ235.[1]

Figure 2: Standard synthetic utility of the synthesized intermediate.

References

-

Synthesis of 6-bromo-3-nitroquinolin-4-ol

-

Source: ResearchGate. (2022).[1] "Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile".

- Context: Detailed experimental procedure for the nitration of 6-bromoquinolin-4-ol using propionic acid.

-

URL:

-

-

General Quinoline Nitration Protocols

-

Commercial Availability & Physical Properties

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 6-Bromo-3-nitro-4-quinolinol | 853908-50-6 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]

- 6. 6-Bromoquinolin-4-ol| CAS No:145369-94-4|ZaiQi Bio-Tech [chemzq.com]

- 7. CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Preparation of 3-hydroxyquinolines from direct oxidation of dihydroquinolinium salts - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07940D [pubs.rsc.org]

- 10. CN112500341A - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid - Google Patents [patents.google.com]

- 11. prepchem.com [prepchem.com]

- 12. atlantis-press.com [atlantis-press.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

using 7-Bromo-3-nitroquinolin-4-ol in palladium-catalyzed reactions

Topic: Strategic Scaffold Diversification: 7-Bromo-3-nitroquinolin-4-ol in Palladium-Catalyzed Architectures Content Type: Application Note & Technical Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads[1]

Executive Summary: The "Swiss Army Knife" of Quinolines

7-Bromo-3-nitroquinolin-4-ol (CAS: 723280-94-2) is not merely a reagent; it is a linchpin scaffold for high-value heterocyclic library generation.[1] Its utility in drug discovery stems from its three orthogonal reactive centers, which allow for sequential, regioselective functionalization.

For the medicinal chemist, this molecule offers a specific strategic advantage: The "3-4-7" Vector.

-

C7-Bromide: A stable handle for Palladium-catalyzed cross-couplings (Suzuki, Buchwald, Sonogashira) to extend the aromatic core.[1]

-

C4-Hydroxyl (Tautomeric Carbonyl): A masking group that can be activated (to -Cl or -OTf) for SNAr displacement or Pd-catalyzed insertion.[1]

-

C3-Nitro: An ortho-directing activator for the C4 position and a latent amine precursor for annulation (ring-closing) sequences to form tricyclic systems like pyrazolo[4,3-c]quinolines or oxazolo[4,5-c]quinolines .[1]

This guide details the protocols to unlock these vectors, focusing on overcoming the inherent solubility and catalyst-poisoning challenges of the free 4-hydroxyquinolone system.

Structural Analysis & Reactivity Map

Before initiating catalysis, one must address the tautomeric equilibrium .[1] In solution, the 4-hydroxyquinoline exists predominantly as the 4(1H)-quinolone .[1]

-

Challenge: The free NH/OH moiety can coordinate to Pd(II) species, quenching the catalyst or requiring high loadings.

-

Solution: The "Activation-First" strategy (converting OH

Cl) is superior to direct coupling on the free alcohol.[1]

Diagram 1: The Chemoselectivity Decision Tree

Figure 1: Strategic divergence point.[1] Converting the 4-OH to 4-Cl creates a dual-electrophile system where the C4 position is activated for SNAr by the nitro group, while the C7 position remains primed for Pd-catalysis.

Protocol A: The "Activation-First" Workflow (Recommended)

This route is preferred because the 4-chloro derivative is more soluble in organic solvents (Dioxane, Toluene) used in Pd-catalysis and eliminates catalyst sequestration by the quinolone oxygen.

Step 1: Synthesis of 7-Bromo-4-chloro-3-nitroquinoline

-

Reagents: POCl3 (solvent/reagent), DIPEA (catalytic).[1]

-

Procedure:

-

Suspend 7-bromo-3-nitroquinolin-4-ol (1.0 equiv) in neat POCl3 (10 vol).

-

Add DIPEA (0.1 equiv) carefully.[1]

-

Heat to 105°C for 2-3 hours. The suspension will clear as the chloride forms.[1]

-

Critical Workup: Pour slowly onto crushed ice/NaHCO3. Do not allow temperature to spike, as hydrolysis back to the starting material can occur.

-

Step 2: Chemoselective Suzuki-Miyaura Coupling at C7

-

Concept: Palladium oxidative addition occurs significantly faster at the Aryl-Bromide (C7) bond than at the Heteroaryl-Chloride (C4) bond, especially when using electron-rich phosphine ligands.[1]

-

Scope: Aryl boronic acids, Heteroaryl boronates.[1]

| Component | Reagent/Condition | Role/Notes |

| Substrate | 7-Bromo-4-chloro-3-nitroquinoline | The "Dual Electrophile" |

| Catalyst | Pd(dppf)Cl2[1]·DCM (3-5 mol%) | Robust catalyst; prevents de-chlorination at C4.[1] |

| Ligand | (Included in catalyst) | dppf bite angle favors reductive elimination.[1] |

| Base | K2CO3 (2.0 equiv) | Mild enough to prevent hydrolysis of C4-Cl.[1] |

| Solvent | 1,4-Dioxane : Water (9:1) | Degassed.[1] Water is essential for the boronate cycle.[1] |

| Temp | 80°C | Do not exceed 100°C to protect C4-Cl.[1] |

Detailed Procedure:

-

Charge a reaction vial with the 4-chloro substrate (1.0 equiv), Boronic Acid (1.1 equiv), and K2CO3 (2.0 equiv).[1]

-

Evacuate and backfill with N2 (3 cycles).

-

Add degassed Dioxane/Water mixture (0.1 M concentration).

-

Stir at 80°C for 4–6 hours. Monitor by LCMS.[1]

-

Checkpoint: You should see the product mass (M+H) and retention of the Chlorine isotope pattern (3:1 ratio).

-

-

Purification: Dilute with EtOAc, wash with brine. Flash chromatography (Hexane/EtOAc).[1]

Protocol B: Direct Coupling on the Free 4-Hydroxy Scaffold

If the 4-OH group is required in the final molecule, or if you wish to avoid the chlorination step, you must use a specialized catalyst system to overcome the "poisoning" effect of the quinolone.

-

Challenge: The substrate has low solubility in non-polar solvents.[1]

-

Solution: Use n-Butanol or DMF as solvent and a water-soluble phosphine or high-activity precatalyst.[1]

Optimized Conditions:

-